

An In-depth Technical Guide to Oxicabendazole-d7: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Oxicabendazole-d7**

Cat. No.: **B580243**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Oxicabendazole-d7**, the deuterated analog of the anthelmintic drug Oxicabendazole. It covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its use as an analytical standard.

Chemical Identity and Physicochemical Properties

Oxicabendazole-d7 is a stable, isotopically labeled form of Oxicabendazole, a broad-spectrum benzimidazole anthelmintic.^[1] The incorporation of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

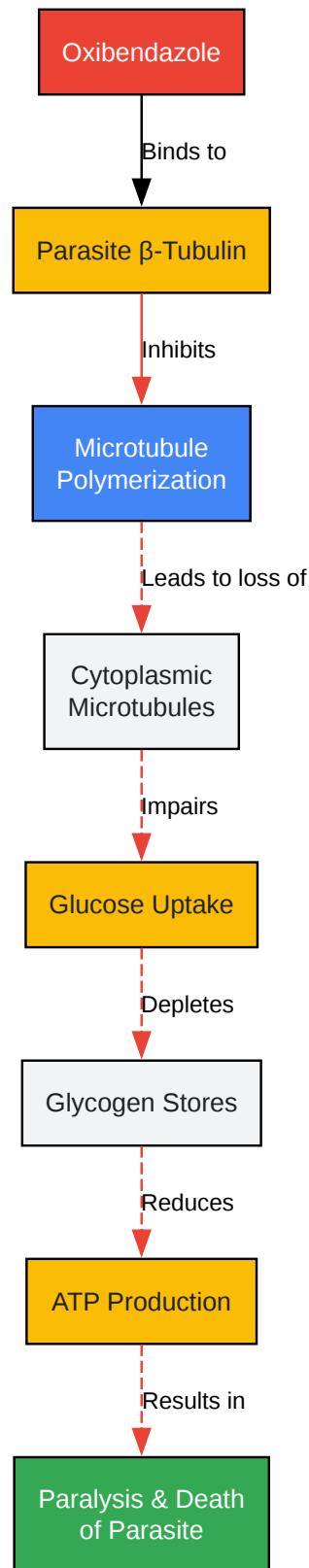
Chemical Structure:

The chemical name for **Oxicabendazole-d7** is methyl (5-(propoxy-d7)-1H-benzo[d]imidazol-2-yl)carbamate.^[2] Its core structure consists of a benzimidazole ring system, a carbamate functional group, and a deuterated propoxy side chain.

Physicochemical Data

The key physicochemical properties of **Oxicabendazole-d7** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	1173019-44-7	
Chemical Formula	C ₁₂ D ₇ H ₈ N ₃ O ₃	[2]
Molecular Weight	256.31 g/mol	
Synonyms	Methyl (5-propoxy-d7-1H-benzimidazol-2-yl)carbamate, Anthelcide EQ-d7, Equitac-d7	[2]
InChI Key	RAOCRURYZCVHMG-JOMZKNQJSA-N	
SMILES String	[2H]C([2H])([2H])C([2H]) ([2H])C([2H]) ([2H])Oc1ccc2[nH]c(NC(=O)O C)nc2c1	
Purity (by HPLC)	≥98%	[2]
Physical Appearance	Solid	[3]
Storage	Refrigerator (2-8°C) for long-term storage	[2]

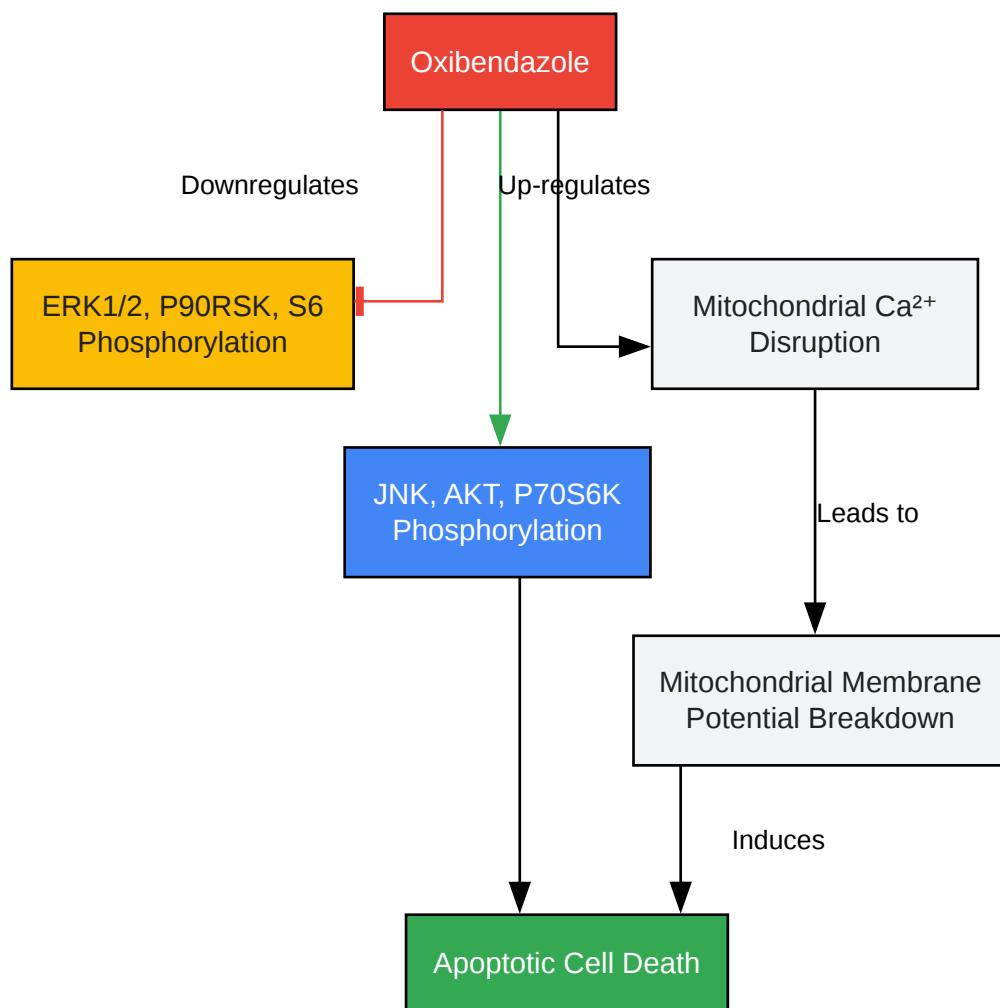

Mechanism of Action

The primary anthelmintic mechanism of Oxibendazole, and by extension its deuterated analog, involves the disruption of microtubule formation in parasitic helminths.[\[4\]](#)[\[5\]](#) This targeted action leads to the eventual death of the parasite.

a) Inhibition of Microtubule Polymerization

Oxibendazole selectively binds to the β -tubulin subunit of the parasite's microtubule structure.[\[5\]](#) This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for vital cellular functions such as maintaining cell structure, intracellular transport, and cell division.[\[4\]](#)[\[6\]](#) The loss of cytoplasmic microtubules impairs the parasite's ability to absorb glucose, leading to the depletion of its glycogen energy stores.[\[4\]](#) The disruption of

energy metabolism, specifically a decrease in adenosine triphosphate (ATP) production, results in paralysis and ultimately, the death of the parasite.[4]



[Click to download full resolution via product page](#)

Anthelmintic Mechanism of Oxicardazole.

b) Effects on Host Cell Signaling Pathways

Recent research has also explored the effects of Oxicardazole on mammalian cell signaling, revealing potential anti-proliferative and apoptotic activities. In studies using porcine trophectoderm and uterine luminal epithelial cells, Oxicardazole was shown to modulate key signaling pathways.^[7] Specifically, it downregulated the phosphorylation of ERK1/2, P90RSK, and S6, while upregulating the phosphorylation of JNK, AKT, and P70S6K.^[7] This disruption of signaling, combined with an induced imbalance in intracellular and mitochondrial calcium homeostasis, ultimately led to apoptotic cell death.^[7]

[Click to download full resolution via product page](#)

Oxibendazole's Effect on Host Cell Signaling.

Experimental Protocols & Applications

The primary application of **Oxibendazole-d7** is as an internal standard for the accurate quantification of Oxibendazole in complex biological matrices, such as milk, plasma, or tissue samples. Its use corrects for variations in sample preparation and instrument response.

a) Protocol: Quantification of Oxibendazole in Milk by UPLC-MS/MS

This protocol outlines a general procedure for the determination of Oxibendazole in milk samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method with **Oxibendazole-d7** as an internal standard.

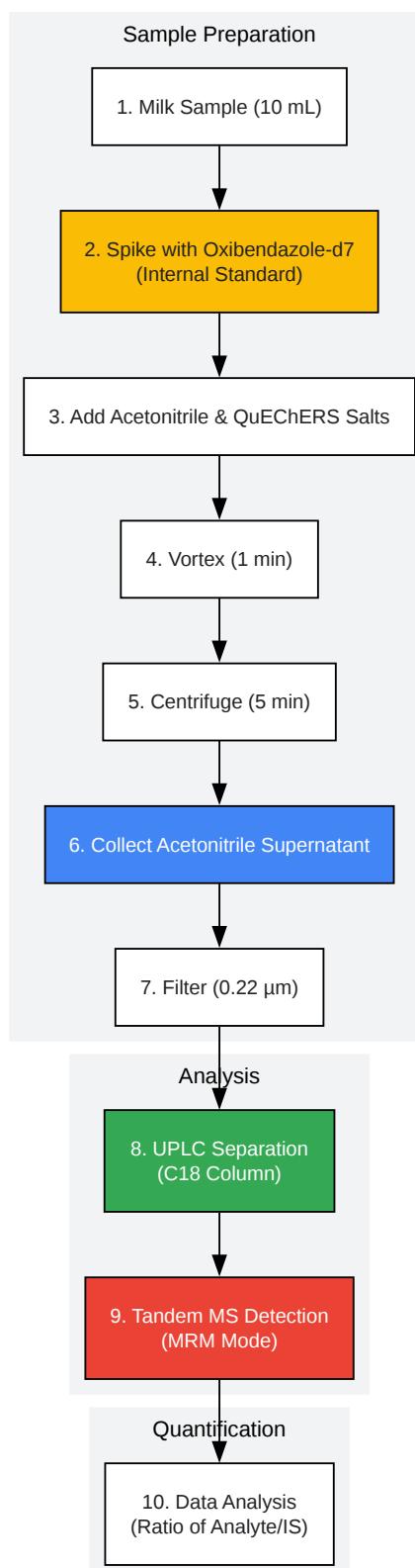
I. Objective: To accurately quantify Oxibendazole residues in milk samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

II. Materials and Reagents:

- Oxibendazole analytical standard
- **Oxibendazole-d7** internal standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Anhydrous magnesium sulfate ($MgSO_4$)
- Sodium chloride (NaCl)
- QuEChERS extraction salts/tubes
- Syringe filters (0.22 μ m)
- Homogenizer/vortex mixer

- Centrifuge

III. Stock Solution Preparation:


- Primary Stock (Oxibendazole): Accurately weigh and dissolve Oxibendazole in a suitable solvent (e.g., DMSO, methanol) to prepare a 1 mg/mL stock solution.
- Internal Standard Stock (**Oxibendazole-d7**): Prepare a 1 mg/mL stock solution of **Oxibendazole-d7** in the same manner.
- Working Solutions: Prepare serial dilutions of the primary stock solution in the appropriate solvent to create calibration standards. Spike a fixed concentration of the **Oxibendazole-d7** internal standard stock into each calibration standard and sample.

IV. Sample Preparation (QuEChERS Extraction):

- Measure 10 mL of a milk sample into a 50 mL centrifuge tube.
- Spike the sample with a known amount of the **Oxibendazole-d7** internal standard working solution.
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (e.g., MgSO₄, NaCl).
- Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
- Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the layers.
- Collect the upper acetonitrile layer, which contains the analyte.
- (Optional d-SPE Cleanup): For cleaner samples, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing sorbents like C18 or PSA.
- Filter the final extract through a 0.22 μ m syringe filter into an autosampler vial for analysis.

V. UPLC-MS/MS Analysis:

- UPLC System: A system capable of gradient elution.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Develop a suitable gradient to achieve separation of Oxibendazole from matrix components.
- Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions: Monitor at least two specific precursor-product ion transitions for both Oxibendazole and **Oxibendazole-d7** for confident identification and quantification.

[Click to download full resolution via product page](#)

Workflow for Oxibendazole Analysis using QuEChERS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxibendazole - Wikipedia [en.wikipedia.org]
- 2. clearsynth.com [clearsynth.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Oxibendazole | C12H15N3O3 | CID 4622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Oxibendazole induces apoptotic cell death in proliferating porcine trophectoderm and uterine luminal epithelial cells via mitochondria-mediated calcium disruption and breakdown of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Oxibendazole-d7: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580243#oxibendazole-d7-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com